molecular formula C18H16N2O3 B5713382 3,4-dimethoxy-N-8-quinolinylbenzamide

3,4-dimethoxy-N-8-quinolinylbenzamide

Cat. No. B5713382
M. Wt: 308.3 g/mol
InChI Key: NSZXIDCHROKCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-8-quinolinylbenzamide, also known as DMQX, is a synthetic compound that has been extensively studied for its pharmacological properties. It belongs to the class of quinoline derivatives and is a potent antagonist of the ionotropic glutamate receptor.

Mechanism of Action

3,4-dimethoxy-N-8-quinolinylbenzamide acts as a non-competitive antagonist of NMDA receptors by binding to the receptor site and preventing the activation of the channel. This results in a decrease in the influx of calcium ions into the cell, which is critical for synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of synaptic transmission, inhibition of long-term potentiation, and reduction of excitotoxicity. It has also been shown to have neuroprotective effects against ischemic injury and oxidative stress.

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N-8-quinolinylbenzamide is a potent and selective antagonist of NMDA receptors, which makes it an ideal research tool for investigating the role of these receptors in various physiological and pathological processes. However, its use is limited by its low solubility in water and its potential toxicity at high concentrations.

Future Directions

Future research on 3,4-dimethoxy-N-8-quinolinylbenzamide could focus on the development of more potent and selective NMDA receptor antagonists with improved pharmacokinetic properties. Additionally, the role of this compound in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy could be further investigated. Finally, the potential use of this compound as a neuroprotective agent in other pathological conditions such as stroke and traumatic brain injury could also be explored.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-8-quinolinylbenzamide involves the reaction of 8-quinolinecarboxylic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield this compound.

Scientific Research Applications

3,4-dimethoxy-N-8-quinolinylbenzamide has been widely used as a research tool to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to block the activity of N-methyl-D-aspartate (NMDA) receptors, which are implicated in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

3,4-dimethoxy-N-quinolin-8-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-15-9-8-13(11-16(15)23-2)18(21)20-14-7-3-5-12-6-4-10-19-17(12)14/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZXIDCHROKCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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